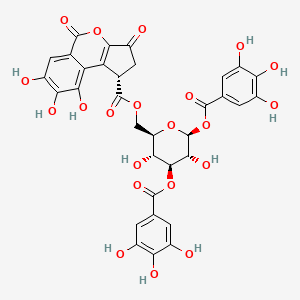
Balanophotannin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Balanophotannin E is a natural product found in Balanophora japonica with data available.
科学的研究の応用
Cytotoxic Properties
Balanophotannin E, derived from the parasitic plant Balanophora japonica, has demonstrated cytotoxicity against Hep G2 cancer cells. This finding is significant in the context of cancer research, as balanophotannin E exhibits a potent effect on these cells with an IC50 value of 4.22 µM (Jiang et al., 2008).
General Research on Balanophora Species
While not specifically about Balanophotannin E, research on the genus Balanophora has revealed other ellagitannins and lignan glycosides, indicating a rich diversity of bioactive compounds in these plants. Such studies help in understanding the broader chemical profile and potential applications of species like Balanophora japonica (Jiang et al., 2005).
Conservation and Genetic Variation
A study on Dactylanthus taylorii, a species within the Balanophoraceae family, investigated genetic variation to understand the conservation needs of this endangered species. Although not directly related to Balanophotannin E, such research provides context for the conservation of related species, which can be crucial when considering sustainable harvesting for research purposes (Holzapfel et al., 2002).
Phylogenetic Relationships
Understanding the phylogenetic position of Balanophoraceae in the plant kingdom is essential for taxonomic classification and evolutionary studies. This knowledge is useful in exploring the potential applications of Balanophotannin E, as it places the compound within the broader context of plant evolution and diversity (Su et al., 2015).
特性
製品名 |
Balanophotannin E |
|---|---|
分子式 |
C33H26O21 |
分子量 |
758.5 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl (1S)-7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate |
InChI |
InChI=1S/C33H26O21/c34-12-1-8(2-13(35)21(12)40)29(46)53-28-24(43)18(51-33(26(28)45)54-30(47)9-3-14(36)22(41)15(37)4-9)7-50-31(48)11-6-17(39)27-20(11)19-10(32(49)52-27)5-16(38)23(42)25(19)44/h1-5,11,18,24,26,28,33-38,40-45H,6-7H2/t11-,18+,24+,26+,28-,33-/m0/s1 |
InChIキー |
GRJMTVYIYMQLED-WVEVCWRSSA-N |
異性体SMILES |
C1[C@@H](C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O |
正規SMILES |
C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)OCC4C(C(C(C(O4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O |
同義語 |
balanophotannin E |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



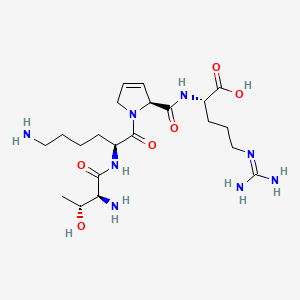
![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)
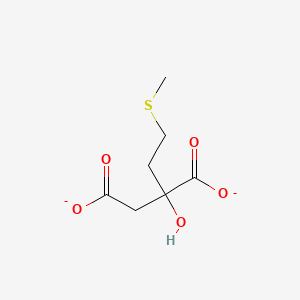
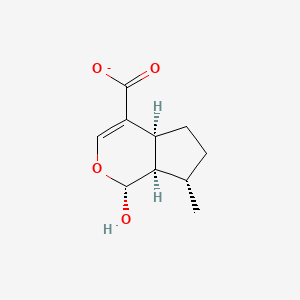
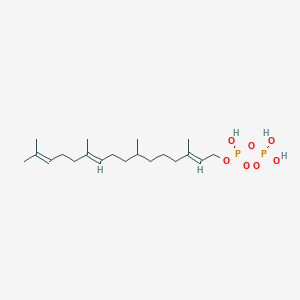
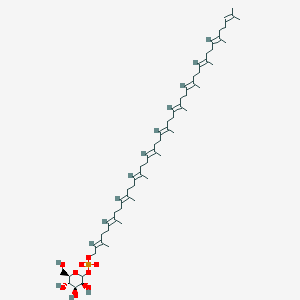
![2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1261617.png)
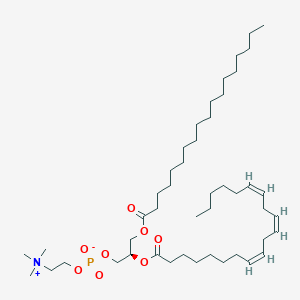
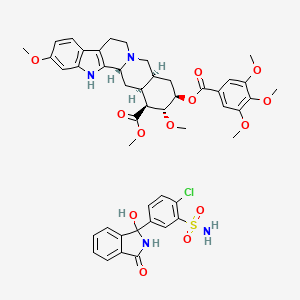
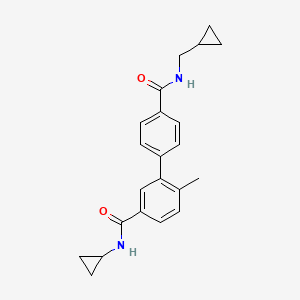
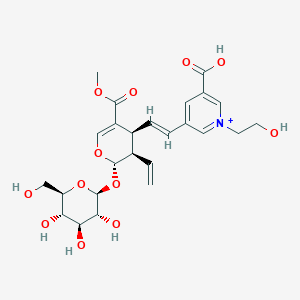
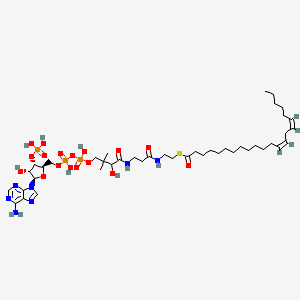
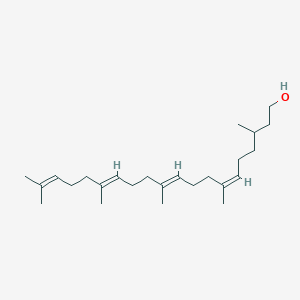
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)